molecular formula C10H14N2O2 B14906434 2-Methoxy-N-(2-(pyridin-2-yl)ethyl)acetamide

2-Methoxy-N-(2-(pyridin-2-yl)ethyl)acetamide

Cat. No.: B14906434
M. Wt: 194.23 g/mol
InChI Key: PHAWAFNGKTXCKH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-(2-(pyridin-2-yl)ethyl)acetamide typically involves the reaction of 2-methoxypyridine with an appropriate acylating agent under controlled conditions. One common method includes the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(2-(pyridin-2-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The acetamide moiety can be reduced to form amines.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).

Major Products

    Oxidation: Formation of 2-methoxy-N-(2-(pyridin-2-yl)ethyl)carboxylic acid.

    Reduction: Formation of 2-methoxy-N-(2-(pyridin-2-yl)ethyl)amine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential as a drug candidate due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(2-(pyridin-2-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxypyridine: Shares the methoxy group and pyridine ring but lacks the acetamide moiety.

    N-(2-Pyridyl)acetamide: Similar structure but without the methoxy group.

    2-Methoxy-N-(2-(pyridin-3-yl)ethyl)acetamide: Similar structure with the pyridine ring substituted at a different position.

Uniqueness

2-Methoxy-N-(2-(pyridin-2-yl)ethyl)acetamide is unique due to the presence of both the methoxy group and the acetamide moiety attached to the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-methoxy-N-(2-pyridin-2-ylethyl)acetamide

InChI

InChI=1S/C10H14N2O2/c1-14-8-10(13)12-7-5-9-4-2-3-6-11-9/h2-4,6H,5,7-8H2,1H3,(H,12,13)

InChI Key

PHAWAFNGKTXCKH-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NCCC1=CC=CC=N1

Origin of Product

United States

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